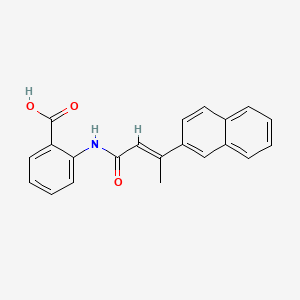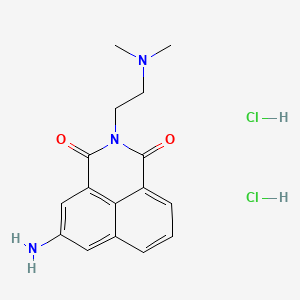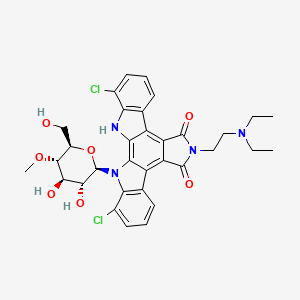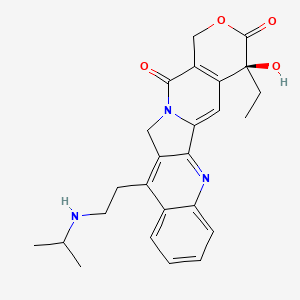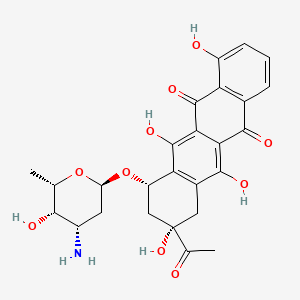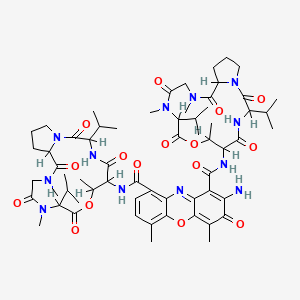
Óxido de zinc y molibdeno
Descripción general
Descripción
Molybdenum Zinc Oxide is a white or light yellow solid substance . It exhibits semiconductor characteristics at high temperatures . It is used as a corrosion inhibitor in paints, adhesives, primer on metal surfaces, such as steel and aluminum . It may be applied by brush or spray, and is suitable as an after-blast or after-pickling, primer for plating, as an undercoat for alkyd enamels . Also, it is used for dielectric and insulation applications .
Synthesis Analysis
A 2D ZnO-MoS2 heterostructure was synthesized under hydrothermal conditions by stabilizing intermediate Zn-hydroxide states on a functionalized MoS2 surface . Detailed characterization showed the formation of multilayer heterostructure with MoS2 flakes intercalated between large size ZnO plates . Another method to synthesize these nanostructures (ZMO) is presented as a facile, rapid and low-cost process .Molecular Structure Analysis
Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .Chemical Reactions Analysis
Zinc-Molybdenum oxides (ZMO) act as photocatalysts by degrading Eriochrome Black- T (EBT) taken as a model pollutant under UV light . The role of calcination temperature and pulverization on the photocatalytic action has also been established .Physical and Chemical Properties Analysis
Molybdenum Zinc Oxide has high thermal stability and chemical stability . Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . Great chemical and physical characteristics of molybdenum oxides make them versatile and highly tunable for incorporations in optical, electronic, catalytic, bio and energy systems .Aplicaciones Científicas De Investigación
Sistemas ópticos y electrónicos
Los óxidos de molibdeno se encuentran entre los óxidos ópticos y electrónicos más adaptables y funcionales debido a sus características únicas . Se encuentran en varias estequiometrías, que van desde el MoO3 totalmente estequiométrico, que presenta una banda prohibida amplia (>2.7eV), hasta óxidos reducidos más conductores en forma de MoO3-x (2 < x < 3) y eventualmente MoO2 semimetálico con una banda prohibida significativamente reducida . Estas propiedades han proporcionado bases extraordinarias para utilizar estos óxidos de manera eficiente en sistemas ópticos avanzados .
Catálisis
Los óxidos de molibdeno tienen aplicaciones bien reconocidas en la catálisis . Las variaciones en los estados de oxidación permiten la manipulación de la estructura cristalina, la morfología, las vacantes de oxígeno y los dopantes para controlar e diseñar los estados electrónicos .
Sensores
Los óxidos de molibdeno se utilizan en sensores . Sus excelentes características químicas y físicas los hacen versátiles y altamente ajustables para incorporaciones en sistemas biológicos y energéticos .
Unidades de almacenamiento de energía
Los óxidos de molibdeno se han utilizado para diferentes aplicaciones de investigación y comerciales de alto valor, incluidas las unidades de almacenamiento de energía .
Fotocatálisis
Los óxidos de zinc-molibdeno (ZMO) se han utilizado como fotocatalizadores para degradar contaminantes en el agua . Esta aplicación es particularmente importante en la ciencia ambiental, donde la eliminación de contaminantes es un problema crítico .
Detección de gases
El ZnO nanoestructurado, que puede doparse con molibdeno, es importante en áreas prometedoras de aplicación, como los sensores de gases . Es bastante fácil fabricar tales formas de nanoestructuras de ZnO, que tienen buenas propiedades de transporte de portadores de carga y alta calidad cristalina .
Papel medicinal
También se analiza el papel medicinal del molibdeno y la actividad antimicrobiana del MoO3 y las soluciones sólidas Mo n W 1-n O 3 .
Terapia fotodinámica (PDT)
Los nanomateriales de óxido de molibdeno se han utilizado en la terapia fotodinámica (PDT) sinérgica para tratar varios tipos de cáncer, incluido el neurogliomas, el cáncer oral, el cáncer de mama, el cáncer de páncreas, el cáncer de próstata y el melanoma .
Mecanismo De Acción
Target of Action
Molybdenum zinc oxide, also known as zinc;molybdenum;oxygen(2-), is a compound that interacts with various targets. Molybdenum, one of the key elements in this compound, is a cofactor for enzymes like xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes play crucial roles in various metabolic processes in mammals .
Mode of Action
The interaction of molybdenum zinc oxide with its targets is complex. Molybdenum in the compound can shuttle between different oxidation states, thereby catalyzing two-electron reduction-oxidation (redox) reactions . This ability to change oxidation states allows molybdenum zinc oxide to interact with its targets and bring about changes in their function .
Biochemical Pathways
Molybdenum zinc oxide affects several biochemical pathways. Molybdenum, as a cofactor, is involved in the functioning of various metabolic enzymes . These enzymes are part of biochemical pathways related to nitrogen fixation, nitrate assimilation, and the metabolism of purines and pyrimidines .
Pharmacokinetics
It is known that molybdenum is soluble in nitric acid, concentrated sulfuric acid, and aqua regia . This solubility could potentially influence the bioavailability of molybdenum zinc oxide.
Result of Action
The molecular and cellular effects of molybdenum zinc oxide’s action are diverse. For instance, molybdenum zinc oxide has been found to have a strong localized surface plasmon resonance (LSPR) absorption in the near-infrared region, which enables it to play a major role in photothermal therapy for the ablation of cancer cells .
Action Environment
The action, efficacy, and stability of molybdenum zinc oxide can be influenced by various environmental factors. For example, the presence of oxygen defects can lead to a reduction in the oxidation state of molybdenum, changing the optical appearance of molybdenum zinc oxide due to generated gap states . This change can affect the compound’s interaction with its targets and its overall efficacy .
Safety and Hazards
When handling Molybdenum Zinc Oxide, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Rechargeable zinc-metal batteries have attracted widespread attention recently as a potential substitute for lithium-ion batteries due to their low cost, large volumetric capacity and the capability to use a safe aqueous electrolyte . Zinc oxide (ZnO) has been considered as one of the potential materials in solar cell applications, owing to its relatively high conductivity, electron mobility, stability against photo-corrosion and availability at low-cost .
Propiedades
IUPAC Name |
zinc;molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.Zn/q;4*-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVBJSJDXQDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Zn+2].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Zn-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893960 | |
| Record name | Zinc molybdate(VI) (ZnMoO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13767-32-3, 61583-60-6 | |
| Record name | Zinc molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum zinc oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061583606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum zinc oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc molybdate(VI) (ZnMoO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum zinc oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



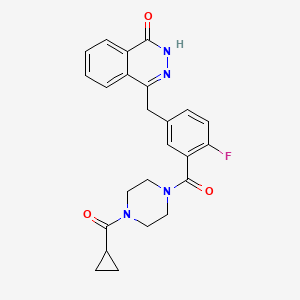
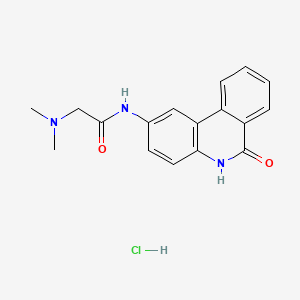
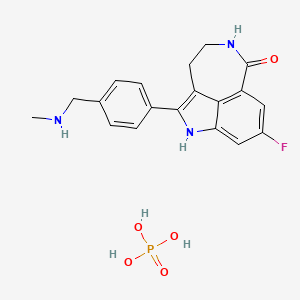

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)
